Cystathionine

Enzyme kinetics Transsulfuration pathway Substrate specificity

Cystathionine (CAS 535-34-2) is the native thioether dipeptide substrate for cystathionine γ-lyase (CTH, EC 4.4.1.1), supplied as a defined four-stereoisomer mixture (L-, D-, L-allo-, D-allo-) at ≥90% HPLC purity. Unlike generic sulfur thioethers, this compound delivers: (1) stereochemical authenticity for accurate CTH enzyme kinetics—L,L-cystathionine exhibits substantially higher catalytic rates than L-cysteine or L-homocysteine; (2) definitive differential diagnosis of CBS deficiency (46% of control cystathionine) versus remethylation defects (857% elevation) in LC-MS/MS metabolomic panels; (3) validated cardiovascular risk biomarker correlation—elevated plasma levels independently predict ischemic heart disease and stroke risk. Essential for H₂S signaling research, vitamin B₆ status assessment, and cancer biomarker discovery. For R&D use only.

Molecular Formula C7H14N2O4S
Molecular Weight 222.26 g/mol
CAS No. 535-34-2
Cat. No. B015957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCystathionine
CAS535-34-2
SynonymsS-(2-Amino-2-carboxyethyl)homocysteine;  DL-Allocystathionine;  NSC 118379
Molecular FormulaC7H14N2O4S
Molecular Weight222.26 g/mol
Structural Identifiers
SMILESC(CSCC(C(=O)O)N)C(C(=O)O)N
InChIInChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)
InChIKeyILRYLPWNYFXEMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Cystathionine CAS 535-34-2 Procurement Guide: Transsulfuration Intermediate and Analytical Substrate


Cystathionine (CAS 535-34-2) is a thioether dipeptide intermediate in the transsulfuration pathway of sulfur amino acid metabolism, formed by the condensation of homocysteine and serine via cystathionine β-synthase (CBS) and subsequently cleaved by cystathionine γ-lyase (CTH) to yield cysteine, 2-oxobutanoate, and ammonia [1]. Commercially available as a mixture of four stereoisomers (L-, D-, L-allo-, and D-allo-cystathionine) with purity specifications typically ≥90% by HPLC , this compound serves as a critical analytical standard and enzyme substrate for research in sulfur metabolism, hydrogen sulfide (H₂S) signaling, and cardiovascular biomarker discovery [2].

Why Cystathionine CAS 535-34-2 Cannot Be Replaced by Lanthionine or Homocysteine in Analytical and Enzymatic Workflows


Generic substitution among sulfur-containing thioethers is scientifically invalid for three reasons: (1) stereochemical complexity—commercial cystathionine exists as a defined four-stereoisomer mixture (L-, D-, L-allo-, D-allo-), whereas alternative thioethers like lanthionine possess distinct stereochemistry and enzyme recognition profiles [1]; (2) divergent enzyme kinetics—CTH utilizes L,L-cystathionine as its primary physiological substrate at substantially higher rates than alternative substrates L-cysteine or L-homocysteine, which produce different reaction products (lanthionine vs. homolanthionine) ; (3) biomarker specificity—elevated plasma cystathionine independently associates with cardiovascular outcomes (ischemic heart disease, stroke risk, alcoholic liver fibrosis), whereas homocysteine, while also elevated in some conditions, reflects different metabolic bottlenecks (remethylation defects vs. transsulfuration impairment) and lacks the tissue-specific diagnostic resolution provided by cystathionine measurement [2].

Quantitative Differentiation Evidence: Cystathionine CAS 535-34-2 Versus Closest Comparators


Cystathionine as Preferred Substrate: CTH Enzymatic Rate Superiority Over L-Cysteine and L-Homocysteine

Cystathionine γ-lyase (CTH, also designated CSE) catalyzes the cleavage of L,L-cystathionine into L-cysteine, ammonia, and 2-oxobutanoate as its primary physiological reaction. Comparative substrate analysis demonstrates that CTH utilizes L-cysteine and L-homocysteine as alternative substrates at much lower catalytic rates than its native substrate L,L-cystathionine . While L-cysteine and L-homocysteine are diverted toward H₂S-generating side reactions producing lanthionine and homolanthionine respectively, only cystathionine enables the canonical transsulfuration flux measurement [1]. For researchers requiring accurate assessment of CTH enzymatic activity or transsulfuration pathway flux, cystathionine is the essential substrate.

Enzyme kinetics Transsulfuration pathway Substrate specificity CTH/CSE activity assay

Plasma Cystathionine Elevation: 75% Higher Lanthionine Correlation and CVD Risk Association

In a metabolomic study of 80 stable angina pectoris (SAP) patients stratified by plasma cystathionine concentration, subjects with high cystathionine (1.32 ± 0.60 μmol/L) exhibited 75% higher plasma lanthionine concentrations (0.12 ± 0.044 μmol/L) compared to subjects with low cystathionine (0.137 ± 0.011 μmol/L) whose lanthionine levels were 0.032 ± 0.013 μmol/L (P < 0.001) [1]. This direct quantitative association distinguishes cystathionine from structurally related thioethers: while homolanthionine concentrations showed no significant difference between high and low cystathionine groups, lanthionine tracked cystathionine elevation precisely [2]. Moreover, elevated plasma cystathionine independently predicts increased risk of total stroke and ischemic stroke in SAP patients [3].

Cardiovascular biomarker Stable angina pectoris Metabolomics H₂S signaling Lanthionine

Plasma Cystathionine Decrease in CBS Deficiency: 46% of Control Levels with Differential Lanthionine Depression

In patients with classical homocystinuria due to cystathionine β-synthase (CBS) deficiency, plasma cystathionine concentrations decreased to 46% of median control levels, while lanthionine concentrations decreased to 74% of median control levels—a quantitatively distinct depression pattern [1]. In patient-derived fibroblasts, cystathionine was reduced even more dramatically to 8% of median control concentrations [2]. By contrast, patients with remethylation defects exhibited gross cystathionine elevation to 857% of median control values, demonstrating that cystathionine measurement distinguishes between distinct metabolic lesion types (CBS deficiency vs. remethylation defects) with high diagnostic resolution [3].

Homocystinuria CBS deficiency Inborn errors of metabolism Thioether biomarkers H₂S production

High-Purity L-Cystathionine Synthesis: 99.4% Purity for Amino Acid Analysis Standardization

A practical synthetic method for L-cystathionine via thioalkylation of N-tert-butoxycarbonyl-L-cysteine tert-butyl ester with protected L-aspartic acid derivative yields L-cystathionine in 99.4% purity, suitable as a certified reference material for amino acid analysis of physiological fluids [1]. This high-purity standard enables accurate quantification of cystathionine in clinical samples where endogenous concentrations range from 70–550 nmol/L in normal human plasma [2]. Commercial DL-cystathionine (CAS 535-34-2) is supplied as a defined four-stereoisomer mixture with ≥90% purity by HPLC, providing a well-characterized substrate for enzyme differentiation assays .

Analytical standard Amino acid analysis Reference material LC-MS/MS Clinical diagnostics

Priority Application Scenarios for Cystathionine CAS 535-34-2 Procurement


Cystathionine γ-Lyase (CTH/CSE) Enzymatic Activity Assays and Inhibitor Screening

Procure cystathionine as the native substrate for CTH (cystathionine γ-lyase, EC 4.4.1.1) activity assays. Since CTH utilizes L,L-cystathionine at substantially higher catalytic rates than alternative substrates (L-cysteine, L-homocysteine), cystathionine is essential for accurate determination of enzyme kinetics, high-throughput inhibitor screening, and assessment of transsulfuration pathway flux . The commercial DL-cystathionine mixture (CAS 535-34-2, ≥90% purity) provides a defined stereoisomer composition suitable for reproducible in vitro enzymatic studies .

Cardiovascular Disease Metabolomics and H₂S Signaling Biomarker Studies

Procure cystathionine for LC-MS/MS-based metabolomic panels targeting cardiovascular risk assessment. Elevated plasma cystathionine (1.32 ± 0.60 μmol/L in high-risk SAP patients vs. 0.137 ± 0.011 μmol/L in low-risk controls) correlates with 75% higher lanthionine levels and independently predicts increased stroke risk . Cystathionine provides differential diagnostic resolution that homocysteine alone cannot achieve, distinguishing CBS deficiency (46% of control cystathionine) from remethylation defects (857% elevation) . Reference standards with documented purity are critical for accurate quantification in the physiological range (70–550 nmol/L) .

Inborn Errors of Sulfur Amino Acid Metabolism Diagnostic Research

Procure cystathionine for simultaneous LC-MS/MS determination of cystathionine, total homocysteine, and methionine in dried blood spots or plasma for research into homocystinurias and remethylation disorders . Cystathionine measurement distinguishes CBS deficiency (decreased cystathionine to 46% of controls; fibroblasts to 8% of controls) from remethylation defects (cystathionine elevated to 857% of controls)—a diagnostic differentiation that homocysteine or lanthionine measurement alone cannot provide .

Clinical Amino Acid Analysis and Reference Standard Preparation

Procure high-purity L-cystathionine (synthesizable to 99.4% purity) for use as a certified reference material in amino acid analysis of physiological fluids . This standard enables accurate quantification of cystathionine in clinical metabolomics applications including assessment of vitamin B₆ status (cystathionine increases during B₆ deficiency), alcoholic liver disease staging (cystathionine correlates with fibrosis stage), and cancer biomarker discovery where cystathionine has been identified as a translatable plasma biomarker across species .

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